Fmoc-L-homopropargylglycine
CAS No.: 942518-21-0
Cat. No.: VC0556950
Molecular Formula: C21H19NO4
Molecular Weight: 349.386
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 942518-21-0 |
---|---|
Molecular Formula | C21H19NO4 |
Molecular Weight | 349.386 |
IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hex-5-ynoic acid |
Standard InChI | InChI=1S/C21H19NO4/c1-2-3-12-19(20(23)24)22-21(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h1,4-11,18-19H,3,12-13H2,(H,22,25)(H,23,24)/t19-/m0/s1 |
Standard InChI Key | IISRBJULQYVYGV-IBGZPJMESA-N |
SMILES | C#CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES | C#CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Introduction
Structural and Chemical Properties
Fmoc-L-homopropargylglycine is structurally characterized by its alkyne side chain combined with the standard amino acid backbone protected by an Fmoc (9-fluorenylmethoxycarbonyl) group. This unique configuration enables both conventional peptide chemistry and specialized bioorthogonal reactions.
Basic Chemical Information
Property | Value |
---|---|
IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hex-5-ynoic acid |
CAS Number | 942518-21-0 |
Molecular Formula | C21H19NO4 |
Molecular Weight | 349.4 g/mol |
InChI | InChI=1S/C21H19NO4/c1-2-3-12-19(20(23)24)22-21(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h1,4-11,18-19H,3,12-13H2,(H,22,25)(H,23,24)/t19-/m0/s1 |
InChI Key | IISRBJULQYVYGV-IBGZPJMESA-N |
Canonical SMILES | C#CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Isomeric SMILES | C#CCCC@@HNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
The chemical structure features a terminal alkyne group attached to a flexible carbon chain, providing both reactivity and conformational adaptability. This configuration makes the compound particularly valuable in applications requiring bioorthogonal chemistry while maintaining peptide structure integrity.
Structural Characteristics
The defining structural element of Fmoc-L-homopropargylglycine is its homopropargyl side chain, which extends the alkyne functionality away from the amino acid backbone. This spatial arrangement provides enhanced accessibility for click chemistry reactions compared to shorter alkyne-containing amino acids. The Fmoc protecting group shields the α-amino group during peptide synthesis processes, allowing for controlled and selective incorporation into peptide sequences.
Synthesis and Preparation
The preparation of Fmoc-L-homopropargylglycine involves sophisticated synthetic methodologies to ensure stereochemical purity and yield optimization.
Synthetic Routes
One optimized synthetic approach for Fmoc-L-homopropargylglycine employs double Boc protection to enhance material throughput and reaction efficiency. A critical step in this synthesis pathway is the Seyferth-Gilbert homologation, which must be carefully controlled to prevent racemization of the stereocenter. This reaction transforms a protected amino aldehyde into the homopropargyl functionality while maintaining the L-configuration at the alpha carbon.
Chemical Reactivity Profile
The chemical reactivity of Fmoc-L-homopropargylglycine centers primarily on its alkyne functional group, which enables a spectrum of bioorthogonal transformations.
Click Chemistry Reactions
The terminal alkyne group participates effectively in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole linkages. This reaction proceeds under mild conditions compatible with peptide functionality and represents the most common application of this compound in research settings. The CuAAC reaction typically employs copper(I) catalysts, which facilitate the regioselective formation of 1,4-disubstituted 1,2,3-triazoles.
Additional Reaction Pathways
Beyond click chemistry, the alkyne group can engage in other transformations including:
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Glaser coupling reactions using pyridine and Cu(OAc)2, resulting in diyne formation
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Substitution reactions under specific conditions to introduce additional functional groups
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Cycloaddition reactions with various dipolarophiles to create complex heterocyclic structures
These diverse reaction pathways contribute to the versatility of Fmoc-L-homopropargylglycine in peptide modification and bioconjugation applications.
Applications in Peptide Synthesis
Fmoc-L-homopropargylglycine serves as a powerful building block in modern peptide synthesis, particularly in solid-phase peptide synthesis (SPPS) methodologies.
Solid-Phase Peptide Synthesis Integration
In SPPS workflows, Fmoc-L-homopropargylglycine is incorporated using standard coupling protocols, typically employing carbodiimide or uronium/phosphonium activating agents. The Fmoc protecting group aligns with Fmoc-based SPPS strategies, allowing for orthogonal protection schemes and efficient assembly of complex peptide sequences. After incorporation, the alkyne handle remains available for post-synthetic modifications through click chemistry.
Post-Synthetic Modification Strategies
The strategic incorporation of Fmoc-L-homopropargylglycine into peptides enables post-synthetic modifications including:
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Attachment of fluorescent probes for imaging applications
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Conjugation to biomolecules like antibodies or targeting ligands
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Creation of peptide-drug conjugates for therapeutic applications
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Formation of cyclic peptides through intramolecular reactions
These capabilities have established Fmoc-L-homopropargylglycine as an essential tool in the development of sophisticated peptide-based research tools and therapeutics.
Biological Applications
The biological applications of Fmoc-L-homopropargylglycine extend beyond synthetic chemistry into the realm of biochemical and cellular research.
Case Study: Protein Synthesis Monitoring
Research has demonstrated the effective use of this compound in monitoring global protein synthesis in cultured cells. By incorporating Fmoc-L-homopropargylglycine into newly synthesized proteins, researchers can detect and visualize protein expression patterns through subsequent click chemistry labeling. This approach has provided valuable insights into protein turnover rates and expression dynamics under various cellular conditions.
Medicinal Chemistry Applications
The unique properties of Fmoc-L-homopropargylglycine have made it increasingly valuable in medicinal chemistry and drug development efforts.
Drug Development Applications
The table below summarizes key applications in drug development:
Application | Description |
---|---|
Peptide-based Therapeutics | Used to create modified peptides with enhanced pharmacological properties |
Bioconjugation | Facilitates attachment of drugs to targeting moieties for improved delivery |
Imaging Agents | Enables development of peptide-based diagnostic tools with fluorescent or radioactive labels |
These applications leverage the ability of Fmoc-L-homopropargylglycine to form stable triazole linkages through click chemistry, which can enhance drug stability, targeting specificity, and pharmacokinetic properties.
Case Study: Therapeutic Peptide Development
Recent investigations have focused on developing peptide-based therapeutics utilizing Fmoc-L-homopropargylglycine as a building block. Studies have demonstrated that peptides synthesized with this compound exhibit enhanced stability and targeting capabilities, contributing to improved therapeutic outcomes in preclinical models. The alkyne functionality allows for precise modification of peptide structures, enabling optimization of pharmacological properties.
Comparative Analysis
Understanding how Fmoc-L-homopropargylglycine compares to similar compounds provides context for its specific applications and advantages.
Comparison with Related Compounds
Compound Name | Key Features | Unique Aspects |
---|---|---|
Fmoc-L-propargylglycine | Contains an alkyne group; used similarly in SPPS | Shorter alkyne chain; less reactive than Fmoc-L-homopropargylglycine |
Fmoc-L-azidoalanine | Contains an azide group; often paired with alkynes | Different reactivity profile; used as click chemistry partner |
L-Homopropargylglycine | L-form amino acid with an alkyne group | Lacks Fmoc protection; less stable during synthesis |
Fmoc-L-homopropargylglycine distinguishes itself through its extended alkyne side chain, which provides additional flexibility and reactivity compared to shorter alkyne-containing amino acids. This feature makes it particularly valuable for applications requiring reduced steric hindrance around the reactive alkyne site.
Analytical Methods
Accurate analysis of Fmoc-L-homopropargylglycine is critical for ensuring experimental quality and reproducibility.
Research Challenges and Solutions
Research involving Fmoc-L-homopropargylglycine presents specific challenges that require careful methodological approaches.
Racemization Prevention
Preventing racemization during synthesis represents a significant challenge. Optimization strategies include:
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Using low temperatures (0–4°C) and short reaction times during Boc activation
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Employing non-nucleophilic bases to suppress base-induced epimerization
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Monitoring enantiopurity via chiral chromatography after each synthetic step
These approaches help maintain the stereochemical integrity of the compound, which is essential for its application in biological and medicinal contexts.
Addressing Alkyne Reactivity Variations
Variations in alkyne reactivity observed across different studies can be addressed through:
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Pre-screening of copper ligands to enhance catalytic activity
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Kinetic studies using NMR or fluorescence quenching to quantify reaction rates
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Introduction of flexible spacers to ensure alkyne accessibility in complex peptide contexts
These strategies help overcome reactivity discrepancies and ensure consistent performance in click chemistry applications.
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